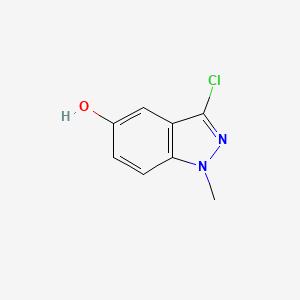

3-Chloro-1-methyl-1H-indazol-5-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7ClN2O |

|---|---|

Molecular Weight |

182.61 g/mol |

IUPAC Name |

3-chloro-1-methylindazol-5-ol |

InChI |

InChI=1S/C8H7ClN2O/c1-11-7-3-2-5(12)4-6(7)8(9)10-11/h2-4,12H,1H3 |

InChI Key |

LKDFBRKFTUEJDN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)O)C(=N1)Cl |

Origin of Product |

United States |

Advanced Characterization Techniques for Indazole Compounds, Including 3 Chloro 1 Methyl 1h Indazol 5 Ol and Its Analogs

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of indazole derivatives. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, while two-dimensional techniques like NOESY reveal through-space proximity of nuclei.

¹H and ¹³C NMR: The ¹H NMR spectrum of an N-methylated indazole provides key diagnostic signals. The protons on the aromatic ring typically appear in the range of δ 6.5-8.5 ppm, with their specific chemical shifts and coupling patterns being influenced by the electronic effects of substituents like chlorine and hydroxyl groups. The N-methyl group gives a characteristic singlet, usually around δ 3.5-4.5 ppm. nih.gov In the ¹³C NMR spectrum, the carbons of the indazole ring resonate between δ 100-150 ppm, while the N-methyl carbon appears at approximately δ 30-40 ppm. nih.govnih.govrsc.org For example, in 5-chloro-3-phenyl-1H-indazole, the aromatic protons are observed in the δ 7.14-7.98 ppm range, and the carbon signals appear between δ 111.35-145.36 ppm. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Distinguishing between N1 and N2 isomers of substituted indazoles is a common challenge. NOESY is a definitive technique for this purpose as it detects spatial correlations between protons that are close to each other, regardless of whether they are connected through bonds. dergipark.org.trlibretexts.org For an N1-methylated indazole like 3-Chloro-1-methyl-1H-indazol-5-ol, a cross-peak would be observed between the N1-methyl protons and the H-7 proton of the indazole ring. Conversely, for an N2-methyl isomer, a correlation would be seen between the N2-methyl protons and the H-3 proton. dergipark.org.trmdpi.com This through-space interaction provides unambiguous proof of the methyl group's position. libretexts.orgmdpi.com

Table 1: Representative NMR Data for Substituted Indazole Analogs

| Compound | Technique | Key Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 5-Chloro-3-phenyl-1H-indazole | ¹H NMR (CDCl₃) | 11.55 (br, 1H, NH), 7.14-7.98 (m, aromatic H) | rsc.org |

| 5-Chloro-3-phenyl-1H-indazole | ¹³C NMR (CDCl₃) | 111.35, 120.35, 121.80, 127.11, 127.63, 128.53, 129.07, 132.78, 140.04, 145.36 | rsc.org |

| (E)-6-Bromo-3-(2,6-dichloro-3,5-dimethoxystyryl)-1H-indazole | ¹H NMR (DMSO-d₆) | 13.25 (s, 1H, NH), 8.03 (d, 1H), 7.82 (d, 1H), 7.46–7.30 (m, 3H), 6.93 (s, 1H), 3.96 (s, 6H, OCH₃) | nih.gov |

| 1-(N-benzyl)-indazole | NOESY | Correlation between N-CH₂ protons and H-7 proton confirms N1 substitution. | dergipark.org.tr |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is particularly useful for identifying the presence of specific functional groups. In indazole derivatives, characteristic absorption bands can be observed for various bonds. For instance, N-H stretching vibrations in non-N-methylated indazoles typically appear as a broad band around 3100-3500 cm⁻¹. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the heterocyclic ring system are found in the 1400-1650 cm⁻¹ region. mdpi.com The C-Cl stretching vibration for a chloro-substituted indazole would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Typical IR Absorption Frequencies for Indazole Analogs

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (Amine) | 3350 - 3430 | mdpi.com |

| Aromatic C-H Stretch | 3000 - 3100 | mdpi.com |

| Aliphatic C-H Stretch (e.g., in CH₃) | 2850 - 2960 | mdpi.com |

| C=C and C=N Aromatic Ring Stretch | 1400 - 1650 | rsc.org |

| C-O Stretch (Phenolic) | 1200 - 1260 | N/A |

| C-Cl Stretch | 600 - 800 | N/A |

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, valuable structural information.

MS and HRMS: High-Resolution Mass Spectrometry (HRMS) is crucial as it provides a highly accurate molecular weight, allowing for the determination of the elemental formula of the compound. nih.govnih.gov For this compound, the presence of a chlorine atom would be readily identified by its characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units. libretexts.org

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com This technique is used to analyze the purity of the synthesized compound and to identify any byproducts or isomers. The sample is vaporized and separated on a GC column before entering the mass spectrometer, where each component is fragmented and detected, providing a unique mass spectrum for identification. mdpi.com

Table 3: Mass Spectrometry Data for a Representative Halogenated Indazole Analog

| Compound | Technique | Key Observation | Reference |

|---|---|---|---|

| (E)-3-(3,5-Dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)phenyl)-1H-indazole | HRMS (ESI-TOF) | Calculated m/z for [M+H]⁺: 455.2443, Found: 455.2449 | nih.gov |

| 6-chloro-3-iodo-1-methyl-indazole | Predicted HRMS | [M+H]⁺ m/z: 292.93370. The presence of both Cl and I would give a complex isotopic pattern. | uni.lu |

| General Chloro-compounds | MS | Characteristic [M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio. | libretexts.org |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled, precise picture of the molecule's three-dimensional arrangement in the solid state. mdpi.com By diffracting X-rays off a single crystal of the compound, one can determine the exact coordinates of each atom, leading to accurate measurements of bond lengths, bond angles, and torsional angles. nih.gov

For an indazole analog, X-ray crystallography confirms the planarity of the bicyclic ring system and determines the precise orientation of its substituents. nih.gov For example, the crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide showed that the indazole system is nearly planar and established the dihedral angle between the indazole and benzene (B151609) rings as 47.53 (10)°. nih.gov This technique also reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. consensus.appresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. A close match between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. This technique is a crucial final check to validate the results obtained from spectroscopic methods. rsc.org

Table 4: Hypothetical Elemental Analysis Data for C₈H₇ClN₂O (this compound)

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 52.62 | 52.58 |

| Hydrogen (H) | 3.86 | 3.89 |

| Nitrogen (N) | 15.34 | 15.31 |

Biological Activities and Pharmacological Potential of Indazole Derivatives, Relevant to 3 Chloro 1 Methyl 1h Indazol 5 Ol

Anti-Cancer and Anti-Proliferative Activities

Indazole derivatives have demonstrated considerable promise as anti-tumor agents, with several compounds already approved for cancer therapy. researchgate.netrsc.orgnih.gov The versatility of the indazole ring allows for structural modifications that can lead to the development of more potent and selective anti-cancer drugs. nih.govresearchgate.net Research has shown that these compounds can inhibit the growth of various cancer cell lines and suppress tumor growth in animal models. rsc.orgnih.gov

The anti-proliferative activity of indazole derivatives has been evaluated against a range of human cancer cell lines, including those from breast, lung, prostate, and liver cancers, as well as leukemia. nih.govmdpi.com Some of these compounds have shown potent growth inhibitory activity, with IC50 values in the micromolar and even nanomolar range. rsc.orgmdpi.comrsc.org The mechanisms underlying these effects often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govmdpi.com For instance, some derivatives have been observed to upregulate pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. rsc.orgnih.gov

While specific data on 3-Chloro-1-methyl-1H-indazol-5-ol is emerging, studies on structurally similar compounds provide valuable insights. For example, modifications at the C-5 position of the indazole ring have been shown to significantly influence anti-tumor activity. mdpi.com

Kinase Inhibition

A primary mechanism through which indazole derivatives exert their anti-cancer effects is by inhibiting various protein kinases. rsc.orgresearchgate.net Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. nih.gov Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. nih.govrsc.org The indazole core can act as a "hinge-binding" fragment, effectively interacting with the ATP-binding site of kinases and blocking their activity. mdpi.com

Tyrosine Threonine Kinase (TTK) Inhibitors

Tyrosine Threonine Kinase (TTK), also known as Mps1, is a key regulator of the spindle assembly checkpoint, a critical process for ensuring proper chromosome segregation during cell division. ebi.ac.ukacs.org Upregulation of TTK is found in various cancers and is associated with poor prognosis. nih.gov Inhibition of TTK can lead to mitotic errors and ultimately cell death in cancer cells.

Several indazole derivatives have been identified as potent TTK inhibitors. ebi.ac.uknih.gov For instance, a series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have demonstrated single-digit nanomolar inhibitory activity against TTK. nih.gov The development of these inhibitors often involves systematic optimization of the indazole core and its substituents to enhance potency and selectivity. ebi.ac.uk

Table 1: Indazole-based TTK Inhibitors

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| CFI-400936 | TTK | 3.6 | ebi.ac.uk |

| CFI-401870 | TTK | Single-digit nM | nih.gov |

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle formation, and cytokinesis. nih.govmdpi.com Overexpression of Aurora kinases, particularly Aurora A and B, is common in many human cancers and is often linked to aneuploidy and tumorigenesis. mdpi.comnih.gov Consequently, inhibitors of Aurora kinases are being actively pursued as anti-cancer therapeutics. nih.gov

Novel indazole derivatives have been designed and identified as potent inhibitors of Aurora kinases. nih.govnih.gov Through in silico fragment-based and knowledge-based drug design, researchers have developed indazole compounds with selectivity for different Aurora kinase isoforms. nih.gov For example, certain 3-(pyrrolopyridin-2-yl)indazole derivatives have shown significant inhibitory activity against Aurora A kinase. nih.gov Molecular docking studies have helped to understand how these inhibitors bind to the kinase's active site, revealing key interactions with residues like Glu211, Ala213, and Thr217. nih.gov

Table 2: Indazole-based Aurora Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |

|---|---|---|---|---|

| Compound 2y | Aurora A | 8.3 | HL60 | nih.gov |

| Compound 2y | Aurora A | 1.3 | HCT116 | nih.gov |

| Indazole derivative 17 | Aurora A/B | - | - | nih.gov |

| Indazole derivative 21 | Aurora B | - | - | nih.gov |

Receptor Tyrosine Kinase (RTK) Inhibition (e.g., VEGFR, PDGFR, EphB4, FLt3, CSF-1R)

Receptor tyrosine kinases (RTKs) are cell surface receptors that play a pivotal role in cellular signaling pathways that control cell growth, differentiation, and angiogenesis (the formation of new blood vessels). researchgate.net Aberrant RTK signaling is a hallmark of many cancers, contributing to tumor growth and metastasis. google.com Several successful anti-cancer drugs are multi-kinase inhibitors that target various RTKs, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). rsc.org

The indazole scaffold is a key feature in several approved RTK inhibitors. nih.gov For example, a series of indazole-pyrimidine based compounds have been developed as potent VEGFR-2 inhibitors. rsc.org These compounds have demonstrated the ability to suppress the secretion of pro-angiogenic factors like VEGF from cancer cells. rsc.org

Hematopoietic Progenitor Kinase 1 (HPK1) Modulation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell activation. nih.gov By inhibiting HPK1, it is possible to enhance the body's own immune response against cancer cells. nih.gov This makes HPK1 an attractive target for cancer immunotherapy.

Recent research has focused on the development of indazole-based compounds as HPK1 inhibitors. nih.govwipo.intwipo.int Through structural optimization, potent and selective "reverse indazole" inhibitors have been identified. nih.gov These compounds have shown the ability to inhibit the phosphorylation of downstream signaling molecules in T-cells, demonstrating their potential to modulate the immune system for anti-tumor activity. nih.gov

Mitogen-Activated Protein Kinase (MEK) and B-Raf Inhibition

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. researchgate.net Mutations in the B-Raf gene are found in a significant percentage of human cancers, particularly melanoma. f1000research.com This has led to the development of inhibitors targeting B-Raf and MEK.

Novel indazolylpyrazolo[1,5-a]pyrimidine analogs have been identified as extremely potent inhibitors of B-Raf. nih.gov These compounds have demonstrated excellent in vivo anti-tumor efficacy in xenograft models with B-Raf mutations. nih.gov Additionally, indazole derivatives have been investigated as inhibitors of the broader MAPK signaling pathway, which includes MEK. nih.gov

Table 3: Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| Cleaved caspase-3 | |

| Bax | |

| Bcl-2 | |

| CFI-400936 | |

| CFI-401870 | |

| Vascular Endothelial Growth Factor (VEGF) | |

| Platelet-Derived Growth Factor (PDGF) | |

| B-Raf | |

| MEK | |

| N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzene-sulfonamide | nih.gov |

| N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | nih.gov |

| 5-fluoro-1H-indazol-3-ol | |

| 1H-Indazole-5-boronic acid | sigmaaldrich.com |

| 3-chloro-5-nitroindazole | nih.gov |

| 3-Chloro-5-methoxy-1-methyl-1H-indazole | |

| 3-Chloro-1-methyl-5-nitro-1H-indazole |

Enzyme Inhibition (e.g., IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune regulation. acs.orgnih.gov It catalyzes the first and rate-limiting step in the metabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. acs.orgrsc.org IDO1 is overexpressed in many tumor cells, leading to a depletion of tryptophan in the local microenvironment. nih.gov This tryptophan shortage inhibits the proliferation of T-cells, which are crucial for the immune response against cancer, thereby allowing tumor cells to evade immune surveillance. nih.govnih.gov Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy. rsc.orgfrontiersin.org

Indazole derivatives are among the various heterocyclic compounds investigated as IDO1 inhibitors. rsc.orggoogle.com Research has led to the development of numerous inhibitors with different chemical scaffolds, including imidazoles, triazoles, and indazoles, that aim to block the enzyme's activity, often by interacting with the heme iron at the active site. acs.orgnih.gov The development of potent and selective IDO1 inhibitors is an active area of pharmaceutical research with broad clinical potential. google.com

Table 1: Examples of Azole-Based IDO1 Inhibitors and Their Activity

| Compound/Class | Scaffold | Reported Activity (IC₅₀) | Source(s) |

|---|---|---|---|

| Epacadostat (INCB024360) | Oxadiazole | Potent oral inhibitor | frontiersin.org |

| Navoximod (NLG-919) | Imidazole | Active in clinical trials | acs.orgfrontiersin.org |

| Icotinib-1,2,3-triazole derivative (a17) | 1,2,3-Triazole | 0.37 μM | frontiersin.org |

| 1,2,3-Triazole derivative (3a) | 1,2,3-Triazole | 0.75 μM | nih.gov |

Modulation of Cellular Pathways

Estrogen Receptor Degradation

The estrogen receptor (ERα) is a key driver in the majority of breast cancers. nih.govresearchgate.net Endocrine therapies that target this receptor, such as tamoxifen, are standard treatments, but resistance often develops. bohrium.com Selective estrogen receptor degraders (SERDs) represent a distinct therapeutic class that not only antagonizes the receptor but also induces its proteasome-mediated degradation. bohrium.comnih.gov Fulvestrant is an approved SERD, but its poor oral bioavailability limits its use. researchgate.net

Research has identified novel, orally bioavailable SERDs based on an indazole scaffold. bohrium.com Tricyclic indazole derivatives have been synthesized and optimized to create potent ERα degrader-antagonists. nih.govcapes.gov.br Replacing other chemical groups with an indazole moiety has in some cases improved metabolic stability. nih.gov Further modifications to the indazole core have led to compounds with enhanced chemical stability and potent activity in preclinical breast cancer models, including those resistant to tamoxifen. bohrium.comnih.gov For instance, thieno[2,3-e]indazole derivatives have demonstrated potent ERα degradation, superior pharmacokinetic properties, and robust antitumor efficacy in xenograft models. nih.gov

Table 2: Examples of Indazole-Based Selective Estrogen Receptor Degraders (SERDs)

| Compound Class | Key Feature | Reported Activity | Source(s) |

|---|---|---|---|

| Tricyclic Indazoles | Indazole scaffold replacing phenol | Potent ERα degrader-antagonist profile | nih.govcapes.gov.br |

| Thieno[2,3-e]indazoles | Optimized indazole core | Growth inhibition of MCF-7 cells, potent ERα degradation | nih.gov |

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. nih.govnih.gov They are a validated and highly successful target for anticancer drugs. nih.gov Agents that interfere with tubulin polymerization can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis in cancer cells. rsc.orgrsc.org

Indazole derivatives have been specifically designed as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site on β-tubulin. nih.govacs.org Many potent indazole-based inhibitors incorporate a 3,4,5-trimethoxyphenyl substituent, similar to colchicine itself, which appears crucial for activity. nih.gov Novel indazole and benzimidazole (B57391) analogues have demonstrated potent antiproliferative activities, with one compound (12b) showing an average IC₅₀ value of 50 nM across cancer cell lines and overcoming paclitaxel (B517696) resistance in vitro. acs.org X-ray crystallography has confirmed the direct binding of these indazole derivatives to the colchicine site of tubulin. acs.org

Table 3: Examples of Indazole-Based Tubulin Polymerization Inhibitors

| Compound | Reported IC₅₀ | Cell Line(s) | Source(s) |

|---|---|---|---|

| Compound 12b (Indazole analogue) | 9.7 nM | A2780/T (paclitaxel-resistant) | acs.org |

| Compound 12b (Indazole analogue) | 6.2 nM | A2780S (parental) | acs.org |

| Compound 6 (Indazole derivative) | 0.6 - 0.9 nM | Not specified | nih.gov |

| Compound 7 (Indazole derivative) | 0.6 - 0.9 nM | Not specified | nih.gov |

Anti-Microbial Properties

The indazole core is also a key feature in compounds developed to combat microbial infections, including those caused by drug-resistant bacteria, fungi, and protozoa.

Anti-bacterial Activity (including multi-drug resistant strains like MRSA and VRE)

The rise of antibiotic resistance, particularly in pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), presents a major global health challenge. nih.govnih.gov This has spurred the search for new antibacterial agents with novel mechanisms of action. nih.gov Indazole derivatives have emerged as a promising class of compounds with potent activity against Gram-positive bacteria, including multi-drug resistant strains. nih.gov

Certain indazole derivatives have demonstrated excellent antibacterial activity against clinically important pathogens such as MRSA, fluoroquinolone-resistant MRSA, Streptococcus pneumoniae, and both Enterococcus faecium and Enterococcus faecalis. nih.gov In addition to killing planktonic bacteria, some indolenine-substituted pyrimido[1,2-b]indazole derivatives have shown the ability to prevent the formation of and eradicate established S. aureus biofilms at concentrations significantly lower than those required to inhibit planktonic growth. nih.gov

Table 4: Anti-bacterial Activity of Indazole Derivatives against Resistant Strains

| Compound Class/Derivative | Target Organism(s) | Reported Activity (MIC) | Source(s) |

|---|---|---|---|

| Indazole GyrB Inhibitors | MRSA, VRE | Excellent activity reported | nih.govnih.gov |

| Pyrimido[1,2-b]indazole derivative | MRSA (ATCC 33591) | 25 µg/mL | nih.gov |

Note: MIC = Minimum Inhibitory Concentration; MBIC₅₀ = Minimum Biofilm Inhibitory Concentration 50%.

Anti-fungal Activity (e.g., Candida albicans, Candida glabrata)

Infections caused by yeasts of the Candida genus are a significant cause of both mucosal and systemic infections. nih.govnih.gov The increasing prevalence of strains resistant to common antifungal drugs like fluconazole (B54011) necessitates the development of new therapeutic agents. nih.govfrontiersin.org

In this context, series of indazole and pyrazole (B372694) derivatives have been designed and synthesized as novel anticandidal agents. nih.govnih.gov Studies have shown that compounds featuring a 3-phenyl-1H-indazole moiety exhibit broad anticandidal activity. nih.govnih.gov Specifically, certain derivatives have demonstrated potent activity against Candida albicans and both miconazole-susceptible and resistant strains of Candida glabrata, highlighting the potential of the indazole scaffold for developing new antifungals. nih.govnih.gov

Table 5: Anti-fungal Activity of Indazole Derivatives

| Compound Series/Derivative | Target Organism(s) | Reported Activity | Source(s) |

|---|---|---|---|

| 3-phenyl-1H-indazole moiety (10a–i) | C. albicans, C. glabrata | Demonstrated best broad anticandidal activity in the series | nih.govnih.gov |

| Compound 10g (N,N-diethylcarboxamide substituent) | C. albicans, Miconazole-susceptible & resistant C. glabrata | Most active of the tested series | nih.govnih.gov |

Anti-protozoal Activity (e.g., Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis)

Protozoan parasites are responsible for significant morbidity and mortality worldwide. nih.gov A series of 2-phenyl-2H-indazole derivatives were synthesized and evaluated for their activity against several medically important protozoa. nih.gov The biological assays revealed that specific structural features, such as the presence of electron-withdrawing groups on the 2-phenyl ring, favored potent anti-protozoal activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov These findings indicate that the indazole scaffold can be effectively modified to produce compounds with strong activity against these parasites. nih.gov

Table 6: Anti-protozoal Activity of 2-Phenyl-2H-Indazole Derivatives

| Protozoan Species | Reported Activity (IC₅₀) | Source(s) |

|---|---|---|

| Entamoeba histolytica | Varies by derivative, with some showing strong inhibition | nih.gov |

| Giardia intestinalis | Varies by derivative, with some showing strong inhibition | nih.gov |

DNA Gyrase Inhibition

Bacterial type II topoisomerases, including DNA gyrase, are clinically validated targets for antibiotics. nih.gov DNA gyrase is essential for bacterial DNA replication and is the target of the fluoroquinolone class of antibiotics, which act on the GyrA subunit. nih.gov The GyrB subunit offers a separate target, providing an opportunity to overcome widespread fluoroquinolone resistance. nih.gov

A novel class of indazole derivatives has been discovered that functions as potent inhibitors of the GyrB subunit. nih.gov Through structure-based drug design, these thiazolylindazoles were optimized from an earlier series, resulting in compounds with excellent enzymatic and antibacterial activity. nih.govnih.gov This mechanism of action, distinct from that of existing antibiotic classes, makes indazole-based GyrB inhibitors a valuable area of research for developing new drugs to combat resistant bacterial pathogens. nih.gov

Table 7: Indazole Derivatives as DNA Gyrase B (GyrB) Inhibitors

| Compound Class | Target | Reported Activity | Source(s) |

|---|---|---|---|

| Thiazolylindazoles | GyrB subunit of DNA gyrase | Excellent enzymatic and antibacterial activity | nih.gov |

Anti-Inflammatory and Immunomodulatory Effects

Indazole derivatives are widely recognized for their anti-inflammatory properties. nih.govbenthamdirect.com The indazole structure is considered a bioisostere of endogenous molecules, allowing it to interact with biological systems and modulate inflammatory pathways. innovatpublisher.comresearchgate.net Compounds featuring the indazole scaffold have been investigated for their ability to treat inflammatory disorders, acting on various targets within the inflammatory cascade. sci-hub.seresearchgate.net

Cyclooxygenase (COX) Inhibition

A primary mechanism for the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. nih.govmdpi.com The indazole ring is a core component of several potent COX inhibitors. mdpi.com Research has focused on developing indazole derivatives with high selectivity for the COX-2 isoform, which is upregulated during inflammation, to minimize the gastrointestinal side effects associated with inhibiting the constitutively expressed COX-1. nih.govnih.gov

Studies have demonstrated that various indazole derivatives can effectively inhibit COX-2. For instance, a series of indazole derivatives were synthesized and evaluated for their COX inhibitory activity, with some compounds showing significant potency and selectivity for COX-2. nih.gov One study found that indazole, 5-aminoindazole (B92378), and 6-nitroindazole (B21905) all inhibited COX-2 in a concentration-dependent manner, with 5-aminoindazole being the most potent among them. nih.gov The development of these selective inhibitors highlights the potential of the indazole scaffold in creating targeted anti-inflammatory agents. nih.govnih.gov

Table 1: COX-2 Inhibition by Selected Indazole Derivatives

| Compound | IC₅₀ (µM) for COX-2 | Selectivity vs. COX-1 | Reference |

|---|---|---|---|

| Indazole | 23.42 | - | nih.gov |

| 5-Aminoindazole | 12.32 | - | nih.gov |

| 6-Nitroindazole | 19.22 | - | nih.gov |

| Celecoxib (Reference) | 5.10 | - | nih.gov |

| Indazole Derivative 16 | 0.409 | High | nih.gov |

| Indazole Derivative 18 | - | Active | nih.gov |

This table is for illustrative purposes and includes data for various indazole derivatives, not specifically this compound.

Calcium-Release Activated Calcium (CRAC) Channel Modulation and Mast Cell Stabilization

The influx of extracellular calcium through Calcium-Release Activated Calcium (CRAC) channels is a critical step in the activation of mast cells and other immune cells, leading to the release of pro-inflammatory mediators. nih.gov Modulating these channels represents a key strategy for therapeutic intervention in inflammatory and allergic diseases. nih.gov

A structure-activity relationship (SAR) study of indazole-3-carboxamides identified them as potent blockers of CRAC channels. nih.gov This inhibition of calcium influx led to the stabilization of mast cells, preventing the release of mediators like β-hexosaminidase and tumor necrosis factor-α (TNF-α). The study revealed that the specific regiochemistry of the amide linker on the indazole ring was crucial for this activity. Notably, indazole-3-carboxamides were effective inhibitors, while their isomeric "reverse" amide counterparts were inactive, underscoring the precise structural requirements for CRAC channel modulation. nih.gov

Table 2: CRAC Channel Inhibition by Indazole-3-Carboxamide Derivatives

| Compound | Ar Moiety | IC₅₀ (µM) for Calcium Influx | Reference |

|---|---|---|---|

| 12a | 2,6-difluorophenyl | 1.51 | nih.gov |

| 12d | 3-fluoro-4-pyridyl | 0.67 | nih.gov |

This table is for illustrative purposes and includes data for various indazole derivatives, not specifically this compound.

Anti-Oxidant Potential

The indazole nucleus is also found in compounds exhibiting antioxidant properties. nih.govmdpi.com Some natural products containing the indazole ring, such as those isolated from Nigella sativa seeds, have demonstrated antioxidant effects. nih.gov Synthetic indazole derivatives have also been developed and screened for their ability to scavenge free radicals.

One study synthesized a series of novel indazole derivatives and evaluated their antioxidant capacity. The compounds showed significant DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, reducing power, and total antioxidant capacity when compared to standard antioxidants. researchgate.net This suggests that the indazole scaffold can be a valuable template for designing new antioxidant agents.

Other Pharmacological Activities

Beyond anti-inflammatory and antioxidant effects, the versatility of the indazole scaffold has led to its incorporation into compounds with a wide array of other pharmacological activities. pnrjournal.comresearchgate.net

Analgesic and Antipyretic Effects

The anti-inflammatory properties of indazole derivatives often correlate with analgesic (pain-relieving) and antipyretic (fever-reducing) effects. nih.govresearchgate.net Benzydamine, a well-known indazole derivative, is used clinically as a topical anti-inflammatory and analgesic agent for conditions in the mouth and throat. dovepress.com It is known to reduce the release of pro-inflammatory cytokines like TNF-α and IL-1β. dovepress.com Other research has identified various indazole derivatives with potent analgesic properties in animal models of pain. nih.govnih.gov

Anti-Diabetic Mechanisms

The indazole structure has emerged as a promising scaffold in the development of novel anti-diabetic agents. nih.govresearchgate.net Researchers have designed and synthesized indazole-based hybrid molecules that target key enzymes involved in glucose metabolism.

One study reported a series of chloro-1H-indazole-based fused triazole-thiadiazole analogs that were evaluated as inhibitors of α-amylase and α-glucosidase, two enzymes critical for carbohydrate digestion. researchgate.net Several of these synthesized compounds showed superior inhibitory activity compared to the standard drug, acarbose. The most potent compound, featuring a para-fluoro substitution, demonstrated very low micromolar IC₅₀ values, highlighting the potential of this chemical class in managing hyperglycemia. researchgate.net

Table 3: Anti-Diabetic Enzyme Inhibition by Chloro-1H-Indazole Hybrids

| Compound | Substitution | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Analog-10 | para-fluoro | 1.17 ± 1.32 | 1.73 ± 0.19 | researchgate.net |

This table is for illustrative purposes and includes data for various indazole derivatives, not specifically this compound.

Anti-HIV Activity

Research has shown that certain indazole derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs. researchgate.net These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its enzymatic activity and thereby prevents the conversion of viral RNA into DNA.

For instance, a study on 1,2-substituted benzimidazoles, which share chemical similarities with indazole derivatives, explored their potential as anti-HIV agents. While the synthesized compounds were found to be less potent than the reference compound, 1-(2,6-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole (TBZ), this line of research underscores the ongoing investigation into related heterocyclic systems for anti-HIV drug discovery. nih.gov

Another area of interest is the development of carbazole (B46965) derivatives, which, like indazoles, are nitrogen-containing heterocyclic compounds. A preliminary investigation into a series of chloro-1,4-dimethyl-9H-carbazoles identified a nitro-derivative as a promising lead for the development of new anti-HIV drugs. dntb.gov.ua This finding suggests that the presence of a chloro-substituent, similar to that in this compound, can be a feature of molecules with anti-HIV potential.

While direct evidence is pending, the established anti-HIV activity within the broader family of indazole and related heterocyclic compounds suggests that this compound warrants investigation as a potential anti-HIV agent. Future studies would need to evaluate its efficacy and mechanism of action.

Hepcidin (B1576463) Production Inhibition

Hepcidin is a peptide hormone that plays a central role in regulating iron homeostasis in the body. nih.govnih.gov It controls the absorption of iron from the diet and the release of iron from stores in macrophages and liver cells. nih.govnih.gov Overproduction of hepcidin is a key pathological factor in anemia of chronic disease (ACD), also known as anemia of inflammation, where iron is trapped within cells and unavailable for red blood cell production. nih.govnih.gov Therefore, the inhibition of hepcidin production is a promising therapeutic strategy for treating such conditions. nih.govmdpi.com

Recent research has identified indazole derivatives as potent inhibitors of hepcidin production. nih.govmdpi.com These compounds can interfere with the signaling pathways that regulate hepcidin expression, primarily the bone morphogenetic protein (BMP) signaling pathway. nih.gov

A significant body of research has focused on the synthesis and structure-activity relationships (SAR) of various substituted indazole derivatives as hepcidin production inhibitors. For example, studies on 3,6-disubstituted and 4,6-disubstituted indazole derivatives have led to the discovery of potent and orally active compounds. nih.gov

One notable study detailed the optimization of a multi-kinase inhibitor which led to the design of a potent and bioavailable hepcidin production inhibitor, DS28120313. This compound, a 4,6-disubstituted indazole derivative, demonstrated the ability to lower serum hepcidin levels in a mouse model of acute inflammation. nih.gov Another study focused on 3,6-disubstituted indazole derivatives, identifying a compound that also showed serum hepcidin lowering effects.

The structural features of these active compounds, particularly the substituted indazole core, suggest that this compound could also exhibit hepcidin inhibitory activity. The presence of the chloro and methyl groups on the indazole ring, along with the hydroxyl group at the 5-position, could influence its binding to the target proteins involved in hepcidin regulation.

Below is a table summarizing the findings for some of the studied indazole derivatives as hepcidin production inhibitors.

| Compound Type | Key Findings | Reference |

| 4,6-disubstituted indazole derivatives | Optimization led to the potent and bioavailable hepcidin production inhibitor DS28120313, which lowered serum hepcidin in an IL-6-induced acute inflammatory mouse model. | nih.gov |

| 3,6-disubstituted indazole derivatives | A potent hepcidin production inhibitor was identified that showed serum hepcidin lowering effects in a mouse IL-6 induced acute inflammatory model. |

The successful development of indazole-based hepcidin inhibitors highlights the potential of this chemical class for the treatment of iron-related disorders. Further investigation into the activity of this compound in this context is therefore highly warranted.

Structure Activity Relationship Sar Studies of Substituted Indazoles and Implications for 3 Chloro 1 Methyl 1h Indazol 5 Ol

Impact of Substituents at N1, N2, and C3 Positions on Biological Activity

The substitution pattern on the pyrazole (B372694) portion of the indazole ring, specifically at the N1, N2, and C3 positions, is a critical determinant of biological activity and target selectivity.

The N1-position is frequently substituted to enhance potency and modulate physicochemical properties. For the target compound, the presence of a methyl group at the N1 position (1H-indazole) is a common feature in many biologically active indazoles. SAR studies often reveal that the N1-isomer is more active than the corresponding N2-isomer. mdpi.com For instance, in a series of indazole sulfonamides developed as CCR4 antagonists, N1-benzyl groups with specific substitutions were found to be the most potent. acs.org The choice between N1 and N2 substitution can also be a deciding factor in target selectivity. Research on kinase inhibitors has shown that substituents at the N1 position can have a more substantial effect on the potency against one kinase (EZH1) over another (EZH2). nih.gov

The C3-position is another key site for modification that directly influences interactions with biological targets. The chloro-substituent in 3-Chloro-1-methyl-1H-indazol-5-ol is significant. Halogens, like chlorine, at the C3 position are common in kinase inhibitors and can contribute to binding affinity. nih.gov SAR studies on various indazole series have demonstrated that the C3 position can accommodate a wide range of groups, from simple halogens to larger aryl or heteroaryl moieties, each imparting different pharmacological properties. nih.govresearchgate.net For example, in the development of inhibitors for the IDO1 enzyme, a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be essential for potent inhibitory activity. nih.gov The nature of the C3 substituent can be pivotal; in studies on HIF-1 inhibitors, a substituted furan (B31954) moiety at C3 was crucial for high activity. nih.gov

| Position | Substituent Type | General Impact on Activity | Example Target Class |

|---|---|---|---|

| N1 | Small Alkyl (e.g., -CH₃) | Often essential for activity; establishes the 1H-indazole isomeric form, which is frequently more potent than the N2 isomer. | Kinase Inhibitors nih.gov |

| N1 | Substituted Benzyl | Can significantly enhance potency through interactions with specific pockets in the target protein. acs.org | GPCR Antagonists acs.org |

| N2 | Aryl or Alkyl | Generally leads to lower potency or a different target profile compared to N1-isomers. mdpi.com | Various |

| C3 | Halogen (e.g., -Cl) | Can form important interactions (e.g., halogen bonds) in the active site, enhancing binding affinity. nih.gov | Kinase Inhibitors nih.gov |

| C3 | (Hetero)aryl Groups | Allows for extensive modification to explore specific binding pockets and improve selectivity. nih.govresearchgate.net | HIF-1 Inhibitors nih.gov |

| C3 | Carboxamide/Sulfonamide | Often acts as a hydrogen bond donor/acceptor, which is critical for anchoring the molecule in the active site. nih.gov | Enzyme Inhibitors nih.gov |

Role of Substituents on the Fused Benzene (B151609) Ring (C4, C5, C6, C7) in Pharmacological Efficacy

Substituents on the carbocyclic part of the indazole nucleus—positions C4, C5, C6, and C7—play a vital role in fine-tuning the molecule's pharmacological profile. These modifications can influence binding affinity, selectivity, and pharmacokinetic properties.

The C5-position , which bears a hydroxyl group in this compound, is particularly important. A hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) group at this position is often associated with a significant increase in potency. nih.gov This is typically because these groups can act as hydrogen bond donors or acceptors, forming key interactions with amino acid residues in the target's binding site. For example, in a series of 1H-indazole-3-carboxamide derivatives developed as GSK-3 inhibitors, methoxy-substituted compounds showed higher potency than those with a methyl group at the C5-position, highlighting the importance of a hydrogen-bond-capable group. nih.gov

| Position | Substituent | Observed Effect on Potency | Rationale / Implication |

|---|---|---|---|

| C4 | Methoxy (-OCH₃) | Increased potency in some series. acs.org | Can form intramolecular hydrogen bonds, influencing conformation and acidity of other functional groups. acs.org |

| C5 | Hydroxyl (-OH) | Often critical for high potency. | Acts as a key hydrogen bond donor/acceptor with the target protein. This is directly relevant to this compound. |

| C5 | Methoxy (-OCH₃) | Significantly enhances potency compared to alkyl groups. nih.gov | Acts as a hydrogen bond acceptor, improving binding affinity. nih.gov |

| C6 | Hydrophobic group | Can enhance anticancer activity. nih.gov | May interact with hydrophobic pockets in the target enzyme. |

| C6 | Fluorine (-F) | Generally preferred over larger groups at this position. acs.org | Small size is tolerated; can be used to modulate metabolic stability. |

| C7 | Substitution | Generally not well-tolerated, leads to decreased potency. acs.org | May introduce steric hindrance, preventing optimal binding. |

Stereochemical Considerations in Indazole Derivative Potency and Selectivity

Stereochemistry can play a profound role in the potency and selectivity of indazole derivatives, although the specific compound this compound is achiral. When a chiral center is introduced into an indazole derivative, typically on a substituent at the N1 or C3 position, it is common to observe significant differences in biological activity between the resulting enantiomers.

The differential activity arises because the protein targets in the body are themselves chiral. One enantiomer (the eutomer) will have a three-dimensional arrangement of atoms that is complementary to the binding site, allowing for optimal interactions and high potency. The other enantiomer (the distomer) will have a mirror-image arrangement that fits poorly, resulting in significantly lower or no activity.

For instance, in the development of ERK inhibitors, a series of 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives was explored. nih.gov The specific (S)-stereochemistry was crucial for achieving excellent potency and selectivity. Similarly, in antagonists for the 5-HT3 receptor, while the stereochemistry of the core ondansetron (B39145) was not a major factor, the spatial arrangement of substituents was critical for affinity. wikipedia.org This highlights that even when the core is achiral, the stereochemistry of appended groups can be a decisive factor in the pharmacological profile of the molecule.

Computational and in Silico Approaches in Indazole Research, Applied to 3 Chloro 1 Methyl 1h Indazol 5 Ol Derivatives

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding modes of 3-Chloro-1-methyl-1H-indazol-5-ol derivatives and identifying key interactions with their biological targets.

In studies involving various indazole derivatives, molecular docking has been successfully employed to predict their binding affinities and poses within the active sites of enzymes like aromatase and trypanothione (B104310) reductase. For instance, in a study on substituted indazole derivatives as potential anti-breast cancer agents, molecular docking revealed that the majority of the compounds interacted with the active site residues Arg115 and Met374 of the aromatase enzyme. derpharmachemica.com One of the most potent compounds, 5f, exhibited a high binding energy of -8.0 kcal/mol and formed hydrogen bonds with the NH1 and NH2 atoms of Arg115. derpharmachemica.com Similarly, other derivatives showed significant binding energies, indicating their potential as therapeutic agents. derpharmachemica.com

Another study on 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial agents utilized molecular docking to predict their binding modes against Leishmania infantum trypanothione reductase (TryR). tandfonline.com The docking results demonstrated highly stable binding and a network of hydrophobic and hydrophilic interactions, which were in good agreement with the experimental findings. tandfonline.com The validation of the docking protocol is often achieved by re-docking the co-crystallized ligand, and a low root-mean-square deviation (RMSD) value, such as the 1.16 Å observed in the TryR study, confirms the reliability of the docking procedure. tandfonline.com

These examples highlight how molecular docking can provide valuable insights into the ligand-target interactions of indazole derivatives, guiding the design of more potent and selective inhibitors.

Table 1: Illustrative Molecular Docking Data for Indazole Derivatives

| Compound/Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Indazole Derivative 5f | Aromatase | -8.0 | Arg115 |

| Indazole Derivative 5g | Aromatase | -7.7 | Arg115, Thr310, Leu372, Leu477 |

| Indazole Derivative 5n | Aromatase | -7.7 | Arg115, Thr310, Leu372, Leu477 |

| 3-Carboxamide Indazole 8v | Renal Cancer-related Protein (PDB: 6FEW) | High | Not specified |

| 3-Carboxamide Indazole 8w | Renal Cancer-related Protein (PDB: 6FEW) | High | Not specified |

| 3-Carboxamide Indazole 8y | Renal Cancer-related Protein (PDB: 6FEW) | High | Not specified |

| 3-chloro-6-nitro-1H-indazole derivative 13 | Leishmania infantum Trypanothione Reductase | Not specified | Not specified |

Note: This table is a composite representation based on findings from various studies on indazole derivatives and is intended to be illustrative.

Quantitative Structure-Activity Relationship (QSAR) Modeling (2D and 3D) for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Both 2D and 3D-QSAR approaches are widely used in the study of indazole derivatives to predict their activity and guide the design of new compounds with improved potency.

2D-QSAR models utilize descriptors that are derived from the two-dimensional representation of a molecule, such as topological and constitutional descriptors. For example, a 2D-QSAR study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors generated a model with a high correlation coefficient (r²) of 0.9512 and good internal (q²) and external (pred_r2) cross-validation coefficients of 0.8998 and 0.8661, respectively. researchgate.net This indicates a strong predictive ability of the model. researchgate.net

3D-QSAR models, on the other hand, consider the three-dimensional properties of molecules, such as steric and electrostatic fields. A 3D-QSAR model for the same set of TTK inhibitors, built using the SWF kNN approach, showed a high internal cross-validation regression coefficient (q²) of 0.9132. researchgate.net Such models can provide a structural framework for designing new inhibitors by highlighting the regions where steric bulk or specific electrostatic interactions are favorable for activity. nih.gov

The development of robust QSAR models with good statistical parameters is essential for their predictive power. These models serve as a reliable tool for predicting the anticancer activity of new indazole derivatives and identifying key structural features for further development. researchgate.net

Table 2: Representative Statistical Data from QSAR Models for Indazole Derivatives

| QSAR Model Type | Statistical Parameter | Value | Significance |

| 2D-QSAR (MLR) | Correlation coefficient (r²) | 0.9512 | High correlation between predicted and observed activity |

| 2D-QSAR (MLR) | Internal cross-validation (q²) | 0.8998 | Good internal predictive ability |

| 2D-QSAR (MLR) | External cross-validation (pred_r2) | 0.8661 | Good external predictive ability |

| 3D-QSAR (SWF kNN) | Internal cross-validation (q²) | 0.9132 | High internal predictive ability |

Note: This table presents illustrative statistical data from QSAR studies on indazole derivatives to demonstrate the robustness of these models.

Molecular Dynamics Simulations for Ligand Stability and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. In the context of this compound derivatives, MD simulations can provide insights into the stability of the ligand-protein complex, conformational changes, and the nature of binding interactions. nih.govlongdom.org

MD simulations have been employed to investigate the stability of indazole derivatives within the active site of their target proteins. For instance, in a study of indazole derivatives as HIF-1α inhibitors, MD simulation of the most potent compound showed good binding efficiency and stability in the active site of the HIF-1α protein. nih.gov Similarly, MD simulations of 3-chloro-6-nitro-1H-indazole derivatives complexed with Leishmania trypanothione reductase were performed to understand their structural and intermolecular affinity stability in a biological environment, confirming that the studied complex remained in good equilibrium. tandfonline.com

These simulations can reveal important information about the flexibility of the ligand and the protein, the role of water molecules in the binding site, and the hydrogen bond networks that contribute to the stability of the complex. researchgate.net The insights gained from MD simulations are valuable for validating docking results and for the rational design of new derivatives with improved binding affinity and stability. nih.gov

Density Functional Theory (DFT) for Mechanistic Insights and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations are applied to indazole derivatives to gain mechanistic insights into their reactions and to determine their electronic properties, which can be correlated with their reactivity and biological activity. nih.govcore.ac.uk

DFT studies can be used to calculate various molecular properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. nih.gov For example, in a study of 3-carboxamide indazole derivatives, DFT calculations revealed that certain compounds had large HOMO-LUMO energy gaps, suggesting high stability. researchgate.net

Furthermore, DFT can be used to elucidate reaction mechanisms. For instance, DFT calculations have been used to investigate the mechanism of iodine-mediated synthesis of 2H-indazoles, revealing a radical chain mechanism. nih.gov The molecular electrostatic potential (MEP) can also be calculated using DFT to predict the reactive sites of a molecule for nucleophilic and electrophilic attacks. nih.gov

Table 3: Illustrative DFT-Calculated Properties for Indazole Derivatives

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 3-Carboxamide Indazole 8a | - | - | High |

| 3-Carboxamide Indazole 8c | - | - | High |

| 3-Carboxamide Indazole 8s | - | - | High |

| 4-fluoro-1H-indazole | - | - | - |

| 4-chloro-1H-indazole | - | - | - |

| 4-bromo-1H-indazole | - | - | - |

Note: This table provides a representative overview of the types of data obtained from DFT calculations on various indazole derivatives.

In Silico Drug Design Strategies (e.g., Fragment-Based, Knowledge-Based, Molecular Hybridization, Scaffold Hopping)

Various in silico drug design strategies are employed to discover and optimize novel indazole derivatives with desired therapeutic properties. These strategies leverage computational tools and existing knowledge to accelerate the drug discovery process.

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking these fragments to create a more potent lead compound. A study on the discovery of indazole-based AXL kinase inhibitors utilized a fragment-based lead discovery approach. nih.gov An indazole fragment hit was identified and subsequently optimized through screening and docking studies to yield a potent inhibitor. nih.gov

Knowledge-Based Drug Design: This strategy relies on existing information about the target protein and its known ligands to design new molecules. Structure-guided design, a form of knowledge-based design, has been used to develop 1H-indazole amide derivatives as inhibitors of extracellular signal-regulated kinase1/2 (ERK1/2). nih.gov

Molecular Hybridization: This technique involves combining two or more pharmacophores into a single molecule to create a hybrid compound with enhanced activity or a dual mode of action. researchgate.net For example, a novel series of 1H-indazol-3-amine scaffold derivatives were designed and synthesized using scaffold hopping and molecular hybridization strategies to develop potent FGFR inhibitors. nih.gov

Scaffold Hopping: This strategy aims to identify new molecular scaffolds that can mimic the key interactions of a known active compound. Scaffold hopping from an indole (B1671886) core to an indazole framework has been successfully used to transform MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. nih.govrsc.org

These in silico design strategies have proven to be powerful tools in the development of new indazole-based therapeutic agents. nih.gov

ADMET Prediction and Pharmacokinetic Modeling

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. These predictions help to identify compounds with favorable pharmacokinetic profiles and to avoid potential liabilities later in the development process.

For indazole derivatives, in silico ADMET prediction is often integrated into the design and evaluation workflow. longdom.org For example, in a study on newly designed HDAC inhibitors from indazole derivatives, the in silico ADME functionality was used to evaluate the drug-likeness of the designed compounds. nih.gov Similarly, ADMET profiling of novel indazole derivatives designed as anticancer agents confirmed favorable pharmacokinetic attributes. longdom.org

Online tools and software are used to calculate various drug-like properties and to predict potential toxicity risks, such as mutagenicity, tumorigenicity, and irritancy. researchgate.net These predictions, while not a substitute for experimental testing, provide valuable guidance for prioritizing compounds for further synthesis and biological evaluation. researchgate.netorientjchem.org

Table 4: Representative In Silico ADMET Predictions for Designed Azole Derivatives

| Compound | Lipinski's Rule of Five | Oral Absorption | Bioavailability |

| TP18 | Passed | High | Comparable to fluconazole (B54011) |

| TP22 | Passed | High | Comparable to fluconazole |

| TP27 | Passed | High | Comparable to fluconazole |

| TP33 | Passed | High | Comparable to fluconazole |

Note: This table is based on findings for azole derivatives and is illustrative of the types of ADMET predictions performed for heterocyclic compounds like indazoles.

Pre Clinical Efficacy and Mechanism of Action Studies of Indazole Derivatives

In Vitro Biological Assays in Cell Lines

Indazole derivatives have demonstrated a wide range of biological activities in various cell-based assays, particularly against cancer cell lines and microbial strains.

Cancer Cell Lines

Substituted indazoles have been evaluated for their cytotoxic effects against numerous cancer cell lines. For instance, a series of 1-aryl-3-substituted-1H-indazole derivatives showed potent cytotoxic activity against human tumor cell lines, including those for prostate, pancreas, and breast cancer. The activity is often dependent on the nature and position of the substituents on the indazole ring and the aryl moiety.

Another study focused on novel indazole-based compounds and their effects on non-small cell lung cancer (NSCLC) cell lines. The results indicated that certain derivatives could significantly inhibit cell proliferation and induce cell death. The IC50 values, the concentration of a drug that is required for 50% inhibition in vitro, for some of these compounds were in the low micromolar range, suggesting potent anticancer activity.

Microbial Strains

The antimicrobial potential of indazole derivatives has also been investigated. Some compounds have shown promising activity against both Gram-positive and Gram-negative bacteria. For example, certain N-substituted indazole derivatives have been reported to possess antibacterial and antifungal properties. The mechanism of action is thought to involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Enzyme Inhibition Assays

A significant area of research for indazole derivatives has been their ability to inhibit various enzymes, particularly kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer.

Many indazole-based compounds have been developed as potent and selective kinase inhibitors. For example, certain indazole derivatives have been shown to be effective inhibitors of cyclin-dependent kinases (CDKs), which play a key role in the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Other targeted enzymes include vascular endothelial growth factor receptor (VEGFR) kinases, which are involved in angiogenesis, the formation of new blood vessels that tumors need to grow. By inhibiting VEGFR kinases, indazole derivatives can potentially disrupt the tumor blood supply.

Receptor Binding Studies

Receptor binding assays are crucial for understanding the interaction of a compound with its molecular target. For indazole derivatives, these studies have been instrumental in elucidating their mechanism of action.

For instance, certain indazole derivatives have been identified as ligands for various receptors, including the estrogen receptor (ER) and the androgen receptor (AR), which are important targets in hormone-dependent cancers like breast and prostate cancer. The binding affinity of these compounds can be modulated by altering the substitution pattern on the indazole core.

In Vivo Animal Models for Efficacy Evaluation

The promising in vitro results for many indazole derivatives have led to their evaluation in in vivo animal models of various diseases. These studies are critical for assessing the efficacy and pharmacokinetic properties of a compound in a living organism.

In oncology, indazole-based compounds have been tested in xenograft models, where human tumor cells are implanted into immunocompromised mice. Several derivatives have demonstrated the ability to significantly reduce tumor growth and, in some cases, cause tumor regression. These studies have also provided valuable information on the tolerability and in vivo target engagement of these compounds.

Investigation of Molecular Mechanisms

Understanding the molecular mechanisms by which indazole derivatives exert their biological effects is a key focus of preclinical research. These investigations often involve studying the downstream effects of target engagement, such as the induction of apoptosis (programmed cell death) and modulation of the cell cycle.

Apoptosis

Many cytotoxic indazole derivatives have been shown to induce apoptosis in cancer cells. This is often confirmed by observing characteristic morphological changes, such as cell shrinkage and membrane blebbing, as well as through biochemical assays like the TUNEL assay, which detects DNA fragmentation, a hallmark of apoptosis. The induction of apoptosis is often linked to the activation of caspases, a family of proteases that execute the apoptotic program.

Cell Cycle Modulation

In addition to inducing apoptosis, many indazole derivatives can cause cell cycle arrest at specific checkpoints, such as the G1/S or G2/M phase. This prevents cancer cells from proliferating and can sensitize them to other anticancer agents. The cell cycle effects of these compounds are often a direct consequence of their inhibition of key cell cycle regulators like CDKs.

Future Perspectives and Research Directions for 3 Chloro 1 Methyl 1h Indazol 5 Ol and Its Derivatives

Targeted Derivatization for Enhanced Potency and Selectivity towards Specific Biological Targets

A primary focus of future research will be the strategic chemical modification of the 3-Chloro-1-methyl-1H-indazol-5-ol core to create derivatives with superior potency and selectivity for specific biological targets. The indazole nucleus is a versatile scaffold, and substitutions at various positions can significantly influence its pharmacological profile. researchgate.netrsc.org

Research has shown that indazole derivatives can be potent inhibitors of various protein kinases, which are crucial targets in oncology. nih.govrsc.org For instance, derivatives have been developed as inhibitors of tyrosine threonine kinase (TTK), fibroblast growth factor receptors (FGFRs), and the Bcr-Abl fusion protein. mdpi.com Future efforts will likely involve the synthesis of new analogs of this compound to target other kinases implicated in cancer and other diseases. The synthesis of sulfonamide derivatives, such as N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide, demonstrates a viable route for creating new chemical entities with potential antiproliferative activity. nih.govresearchgate.net

The process of targeted derivatization involves:

Structure-Activity Relationship (SAR) Studies: Systematically altering substituents on the indazole ring to understand how these changes affect biological activity. For example, exploring different functional groups at the C3, C5, and N1 positions of the indazole core can lead to compounds with optimized interactions with their target proteins. nih.govnih.gov

Scaffold Hopping and Molecular Hybridization: Combining the indazole core with other pharmacologically active fragments to create hybrid molecules with dual or enhanced activity. mdpi.com

Fragment-Led Design: Using small molecular fragments that bind to a target as starting points for building more potent, larger molecules. This approach has been successfully used to discover 1H-indazole-based inhibitors of FGFRs. mdpi.com

A study detailing the synthesis of various nitrogenous derivatives from 3-chloro-1-methyl-1H-indazole highlights multiple pathways for creating new compounds, including reactions with amino acids to form amides, which can then be cyclized, or conversion into chalcones and subsequent heterocyclization. researchgate.net These synthetic routes open avenues for creating extensive libraries of derivatives for biological screening.

Exploration of Novel Therapeutic Applications for Indazole Scaffolds

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. nih.govresearchgate.net While much focus has been on anti-inflammatory and anticancer applications, future research will continue to uncover new therapeutic potential for compounds derived from this compound. nih.govrsc.org

Current and potential therapeutic areas for indazole derivatives include:

Anticancer: Indazole derivatives are key components in several FDA-approved kinase inhibitors like Pazopanib and Entrectinib. rsc.org Future work could expand their application to target different cancer types or overcome drug resistance by inhibiting novel pathways. rsc.orgmdpi.com

Anti-inflammatory: Indazole compounds have shown significant anti-inflammatory properties. nih.govnih.gov Bindarit, an indazole derivative, effectively inhibits the production of certain chemokines and has been studied in models of lupus nephritis and diabetic nephropathy. nih.gov

Neurodegenerative Diseases: The pharmacological importance of the indazole scaffold extends to potential applications in neurodegeneration. nih.gov

Infectious Diseases: Researchers have reported promising activity of indazole derivatives against a range of pathogens, including bacteria, fungi, HIV, and parasites like Leishmania and Trypanosoma cruzi. nih.govmdpi.com The discovery of novel indazole derivatives with antileishmanial activity provides a strong basis for developing new treatments for neglected tropical diseases. mdpi.com

The versatility of the indazole ring system suggests that derivatives of this compound could be explored for a multitude of other conditions, driven by screening against diverse biological targets.

Advanced Synthetic Methodologies for Sustainable Production of Complex Indazole Derivatives

The advancement of synthetic organic chemistry is crucial for the efficient and sustainable production of complex indazole derivatives. Traditional synthetic methods are often multi-step and can generate significant waste. Modern approaches focus on improving efficiency, reducing environmental impact, and accessing a wider range of chemical structures. researchgate.netbohrium.com

Future research in this area will likely focus on:

Green Chemistry Approaches: Utilizing environmentally benign solvents, reducing energy consumption, and designing reactions with high atom economy. nih.govbohrium.com Methodologies like one-pot cascade reactions minimize the need for isolating intermediates, thereby saving time and resources. researchgate.net

Catalysis: The use of transition-metal catalysts (e.g., palladium, copper, rhodium, silver) has revolutionized the synthesis of indazoles by enabling novel C-H activation and cross-coupling reactions. nih.govnih.gov These methods allow for the direct and selective introduction of functional groups onto the indazole core. nih.gov Future work will aim to develop more efficient, reusable, and non-toxic catalysts. bohrium.com

Photocatalysis: Visible-light-induced photocatalysis is emerging as a powerful and sustainable tool for organic synthesis, offering mild reaction conditions for the functionalization of heterocyclic compounds like indazole. researchgate.net

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes, making them suitable for the industrial production of pharmaceutical intermediates.

These advanced methodologies will not only facilitate the synthesis of known indazole derivatives but also enable the creation of novel and more complex molecular architectures for drug discovery programs. researchgate.net

Integrative Computational and Experimental Approaches for Rational Drug Design and Discovery

The integration of computational modeling with experimental validation has become an indispensable strategy in modern drug discovery. This synergistic approach accelerates the design-synthesize-test-analyze cycle, making the search for new drugs more efficient and cost-effective. For indazole derivatives, these methods are crucial for understanding their mechanism of action and for designing new compounds with desired properties. researchgate.net

Key computational and experimental integrations include:

Molecular Docking and Dynamics: These techniques are used to predict how a ligand, such as an indazole derivative, binds to its protein target. researchgate.netnih.gov For example, docking studies have been used to evaluate 1H-indazole analogs as potential anti-inflammatory agents by predicting their binding affinity to the COX-2 enzyme. researchgate.net Molecular dynamics simulations can further assess the stability of the ligand-protein complex over time. researchgate.net

Structure-Based and Fragment-Based Drug Design: Computational tools can analyze the three-dimensional structure of a target protein to design molecules that fit perfectly into its binding site. nih.gov In silico fragment-based approaches have been successfully used to design indazole derivatives with selectivity for specific Aurora kinases. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the activity of new, unsynthesized molecules.

DFT Computational Studies: Density Functional Theory (DFT) calculations can provide insights into the electronic properties of molecules, such as the HOMO-LUMO energy gap, which can be correlated with their reactivity and pharmaceutical effectiveness. nih.gov

By combining these computational predictions with experimental synthesis and biological testing, researchers can rationally design the next generation of indazole-based therapeutic agents, optimizing for potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Q & A

Q. What synthetic methodologies are recommended for producing 3-Chloro-1-methyl-1H-indazol-5-ol with high purity?

- Methodological Answer : The synthesis of this compound typically involves multi-step reactions starting from indazole derivatives. Key steps include:

- Halogenation : Use of chlorinating agents (e.g., POCl₃ or Cl₂ gas) under controlled temperatures (0–60°C) to introduce the chloro substituent at the 3-position .

- Methylation : Alkylation with methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to functionalize the 1-position of the indazole ring .

- Purification : Flash column chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the compound .

- Validation : Confirm purity via TLC (Rf comparison) and spectroscopic techniques (e.g., ¹H/¹³C NMR) .

Q. How can the structural integrity and purity of this compound be rigorously validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare ¹H NMR (DMSO-d₆) peaks to reference data (e.g., δ 3.76 ppm for methyl groups, δ 7.09–8.53 ppm for aromatic protons) .

- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]⁺ expected at ~197.05 Da) .

- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

- Melting Point : Compare observed melting range (e.g., 180–185°C) to literature values .

Advanced Research Questions

Q. What reaction pathways enable selective functionalization of this compound for medicinal chemistry applications?

- Methodological Answer : The chloro substituent at the 3-position is reactive under nucleophilic substitution (SNAr) conditions:

- Amination : React with sodium azide (NaN₃) in DMF at 80°C to yield 3-amino derivatives .

- Cross-Coupling : Employ Suzuki-Miyaura reactions (Pd catalysts, aryl boronic acids) to introduce aryl/heteroaryl groups .

- Oxidation/Reduction : Controlled oxidation with KMnO₄ or reduction with LiAlH₄ to modify the hydroxyl group at the 5-position .

Key Consideration : Monitor reaction progress via HPLC to avoid over-functionalization .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and DFT calculations to:

- Predict Binding Affinity : Dock the compound into target proteins (e.g., kinase enzymes) to identify key interactions (e.g., hydrogen bonding with the hydroxyl group) .

- Optimize Substituents : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-rich regions for functionalization .

- Validate Stability : Perform MD simulations (GROMACS) to evaluate conformational stability in aqueous environments .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Variations in yield (e.g., 35–60%) often arise from:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility but require rigorous drying to avoid hydrolysis .

- Catalyst Purity : Use freshly prepared CuI or Pd(PPh₃)₄ to prevent deactivation .

- Workup Protocols : Optimize extraction (e.g., ethyl acetate vs. dichloromethane) and drying agents (Na₂SO₄ vs. MgSO₄) .

Recommendation : Replicate high-yield conditions (e.g., 60% yield via PEG-400:DMF solvent systems ) and validate with independent spectral data.

Experimental Design for Biological Studies

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- Kinase Inhibition : Use ADP-Glo™ assays to measure inhibition of JAK2 or EGFR kinases at IC₅₀ values .

- Antioxidant Activity : Assess ROS scavenging via DPPH or ABTS assays (λ = 517 nm) .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) using MTT assays (48–72 hr incubation) .

Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent blanks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.